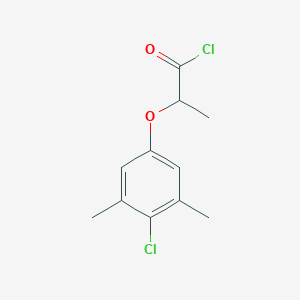

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCMIOVDMJERDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230085 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-38-4 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride CAS number and identifiers

The following technical guide provides an in-depth profile of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride , a specialized acyl halide intermediate derived from the antiseptic agent Chloroxylenol (PCMX).[1]

Content Type: Technical Monograph / Synthesis Guide Subject: Chemical Identity, Synthesis, and Application in Medicinal Chemistry[1]

Executive Summary

This compound is a reactive acyl halide intermediate used primarily in the synthesis of aryloxyalkanoic acid derivatives .[1] Structurally, it combines a lipophilic 4-chloro-3,5-dimethylphenoxy tail (derived from Chloroxylenol) with a reactive propanoyl chloride head group.[1]

This compound serves as a critical building block for:

-

Fibrate Analogs: In lipid-lowering drug discovery, acting as a structural congener to Clofibrate and Gemfibrozil.[1]

-

Auxinic Herbicides: As a steric variant of Mecoprop (MCPP), potentially altering receptor selectivity in agrochemical research.

-

Chiral Synthons: The alpha-carbon is stereogenic, allowing for the generation of enantiopure amides and esters.[1]

Chemical Identity & Identifiers

This compound is the acyl chloride derivative of the stable parent acid, 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid.[1] While the acid is a cataloged standard, the chloride is typically generated in situ or supplied as a highly reactive intermediate.

Core Identifiers

| Property | Description |

| Systematic Name | This compound |

| Parent Acid CAS | 14234-20-9 (Use for regulatory reference) |

| Parent Phenol CAS | 88-04-0 (4-Chloro-3,5-dimethylphenol / PCMX) |

| Molecular Formula | C₁₁H₁₂Cl₂O₂ |

| Molecular Weight | 247.12 g/mol |

| Functional Group | Acyl Chloride (-COCl), Ether (-O-) |

| Appearance | Colorless to pale yellow liquid or low-melting solid (hygroscopic) |

| SMILES | CC1=CC(OC(C)C(Cl)=O)=CC(C)=C1Cl |

Synthesis Protocol

Directive: The following protocol describes the de novo synthesis starting from commercially available Chloroxylenol (PCMX). This is a two-stage process: Etherification followed by Chlorination .[1]

Stage 1: Synthesis of the Parent Acid (Williamson Ether Synthesis)

Target: 2-(4-Chloro-3,5-dimethylphenoxy)propanoic acid (CAS 14234-20-9)[1]

Reagents:

-

4-Chloro-3,5-dimethylphenol (PCMX) [1.0 equiv][1]

-

Ethyl 2-chloropropionate [1.2 equiv][1]

-

Potassium Carbonate (K₂CO₃) [2.0 equiv][1]

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Activation: Dissolve PCMX in MeCN. Add K₂CO₃ and reflux for 30 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add Ethyl 2-chloropropionate. Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) until the phenol spot disappears.

-

Hydrolysis: Evaporate solvent. Resuspend the residue in 10% NaOH (aq) and reflux for 2 hours to hydrolyze the ester.

-

Isolation: Cool to 0°C. Acidify with HCl to pH 1. The precipitate (the Acid) is filtered, washed with cold water, and recrystallized from Ethanol/Water.[1]

Stage 2: Conversion to Acyl Chloride

Target: this compound[1]

Reagents:

-

Parent Acid (from Stage 1) [1.0 equiv]

-

Thionyl Chloride (SOCl₂) [3.0 equiv] or Oxalyl Chloride [1.5 equiv][1]

-

Catalyst: DMF (dimethylformamide) [1-2 drops][1]

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Procedure:

-

Setup: Equip a 3-neck flask with a reflux condenser, drying tube (CaCl₂), and addition funnel. Under N₂ atmosphere, dissolve the Parent Acid in anhydrous DCM.

-

Chlorination: Add catalytic DMF. Add Thionyl Chloride dropwise at room temperature.

-

Note: Gas evolution (HCl and SO₂) will be vigorous.

-

-

Reflux: Heat to mild reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.

-

Purification: Evaporate the solvent and excess SOCl₂ under reduced pressure.

-

Critical Step: Use a toluene azeotrope to remove trace thionyl chloride.

-

-

Result: The residue is the crude Acyl Chloride , a viscous pale yellow oil/solid. It must be used immediately for downstream coupling (esterification/amidation) or stored under inert gas.

Reaction Pathway Visualization

The following diagram illustrates the chemical flow from the raw material (PCMX) to the reactive acyl chloride and its potential downstream applications.

Figure 1: Synthetic pathway from Chloroxylenol to the target Acyl Chloride and derivatives.

Applications in Research

A. Medicinal Chemistry (Fibrate Analogs)

This molecule is a structural hybrid of Clofibrate and Gemfibrozil .

-

Mechanism: The phenoxy-alkanoic acid moiety mimics the natural ligand for PPAR-alpha (Peroxisome Proliferator-Activated Receptor alpha).[1]

-

Research Use: Researchers use this chloride to attach the lipophilic "tail" to novel pharmacophores to test for lipid-lowering activity or mitochondrial metabolic modulation.[1]

B. Agrochemical Development

The structure is homologous to Mecoprop-P (MCPP-P), a selective herbicide.[1]

-

Differentiation: The addition of the 3,5-dimethyl groups (vs. 2-methyl in Mecoprop) increases steric bulk and lipophilicity (LogP).[1]

-

Utility: It is used to synthesize "ester variants" to test for resistance-breaking properties in weed control, specifically targeting auxin receptors.[1]

C. Chiral Resolution Agents

Because the propanoyl group contains a chiral center (C2), the acyl chloride exists as a racemic mixture.

-

Protocol: Reacting this chloride with a chiral auxiliary (e.g., Evans oxazolidinone) allows for the kinetic resolution of the acid or the synthesis of enantiopure derivatives, which is critical since the (R)-enantiomer is typically the bioactive form in this class of compounds.[1]

Safety and Handling (E-E-A-T)

Hazard Class: Corrosive (Skin/Eye Damage), Lachrymator.

-

Moisture Sensitivity: The acyl chloride hydrolyzes rapidly in moist air to release HCl gas and revert to the parent acid (CAS 14234-20-9).[1]

-

Storage: Must be stored under Nitrogen or Argon at 2–8°C.

-

Quenching: Quench excess reagent by slow addition to a mixture of ice and sodium bicarbonate. Never add water directly to the concentrated chloride.

References

-

Fluorochem. (n.d.). 2-(4-Chloro-3,5-dimethyl-phenoxy)-propionic acid - CAS 14234-20-9.[1] Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723, Chloroxylenol (Parent Phenol). Retrieved from [1]

-

Santa Cruz Biotechnology. (n.d.). 2-(4-chloro-3-methylphenoxy)propanoyl chloride (Structural Analog Data). Retrieved from [1]

-

NIST Chemistry WebBook. (2024). Propanoyl chloride Properties. Retrieved from [1]

Sources

Technical Deep Dive: Chlorophenoxy Acid Chlorides in Organic Synthesis

Executive Summary

Chlorophenoxy acid chlorides—specifically derivatives of 2,4-dichlorophenoxyacetic acid (2,4-D) and clofibric acid—serve as critical electrophilic "hubs" in the synthesis of agrochemicals and pharmaceuticals. Unlike simple alkyl acid chlorides, the phenoxy ether linkage introduces unique electronic effects (inductive withdrawal by oxygen) and lipophilic properties essential for bioavailability.

This guide provides a rigorous technical analysis of their synthesis, reactivity, and application. It moves beyond basic textbook definitions to address the practical challenges of handling these moisture-sensitive reagents in high-value synthesis, such as the production of lipid-lowering fibrates and anticonvulsant acetamides.

Part 1: Synthesis of the Reagent

The conversion of chlorophenoxy acids to their corresponding acid chlorides is the rate-determining step in ensuring product purity. Incomplete conversion leads to difficult-to-separate anhydride impurities, while aggressive conditions can cleave the ether linkage.

Mechanistic Considerations & Reagent Selection

The transformation follows a nucleophilic acyl substitution pathway.[1] The choice of chlorinating agent dictates the purification burden.

Table 1: Comparative Analysis of Chlorinating Agents for Phenoxy Acids

| Reagent | Byproducts | Workup Complexity | Suitability for Phenoxy Acids |

| Thionyl Chloride ( | Low: Volatile byproducts removed by vacuum. | High: Standard industrial method. Compatible with ether linkage. | |

| Oxalyl Chloride ( | Very Low: Milder than | High: Best for small-scale, high-value synthesis (Pharma). | |

| Phosphorus Pentachloride ( | High: Difficult to separate high-boiling | Low: Avoid unless acid is sterically hindered or unreactive. |

Standard Operating Procedure: Synthesis of 2,4-Dichlorophenoxyacetyl Chloride

Note: This protocol is adaptable for 4-chlorophenoxyacetic acid and clofibric acid.

Reagents:

-

2,4-Dichlorophenoxyacetic acid (1.0 equiv)

-

Thionyl chloride (1.5 – 2.0 equiv)

-

DMF (Catalytic, 1-2 drops)

-

Solvent: Toluene or neat (if scale permits)

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (

) or -

Addition: Charge the flask with the carboxylic acid. If using solvent, add dry toluene (3-5 volumes). Add thionyl chloride dropwise.

-

Expert Insight: Although the reaction can be run neat, toluene acts as an azeotropic agent during workup to help remove trace thionyl chloride.

-

-

Catalysis: Add 1-2 drops of DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction at lower temperatures.

-

Reflux: Heat the mixture to 70–80°C. Monitor gas evolution (

). Reaction is complete when gas evolution ceases and the solution becomes clear (typically 2–3 hours). -

Isolation: Switch the condenser to a distillation setup. Remove excess thionyl chloride and solvent under reduced pressure (rotary evaporator).

-

Checkpoint: The product should be a viscous, pale-yellow oil. Do not distill the product at high temperature unless necessary, as phenoxy acid chlorides can degrade. Use immediately or store under inert gas.

-

Visualization: Synthesis Workflow

Figure 1: Catalytic conversion of phenoxy acids to acid chlorides using Thionyl Chloride.

Part 2: Reactivity & Applications

Once generated, the chlorophenoxy acid chloride is a potent electrophile. Its applications diverge into three primary pathways: Amidation (Pharma), Esterification (Agrochem), and Friedel-Crafts Acylation (Advanced Synthesis).

Amidation: The Route to Bioactive Acetamides

Reaction with amines yields chlorophenoxy acetamides, a scaffold prominent in anticonvulsant and antimicrobial research.

-

Mechanism: Nucleophilic addition-elimination.[2]

-

Critical Parameter: HCl scavenging. An external base (Triethylamine or Pyridine) or excess amine (2.0 equiv) is mandatory to neutralize the generated HCl, preventing the formation of unreactive amine hydrochloride salts.

-

Application: Synthesis of N-substituted acetamides tested for inhibition of COX-2 and antimicrobial activity against S. aureus [1, 2].

Friedel-Crafts Acylation: Constructing Aryl Ketones

This is the most technically demanding application. The acid chloride reacts with an aromatic ring (e.g., anisole, toluene) to form a ketone.[3]

-

Catalyst: Lewis Acid (

, -

Stoichiometry: Unlike catalytic reactions, Friedel-Crafts acylation requires >1.0 equivalent of

because the Lewis acid complexes with the product ketone, "poisoning" the catalyst. -

Protocol Insight: The order of addition is crucial. Add the acid chloride to the

suspension before adding the aromatic substrate to control the exotherm and minimize polymerization [3].

Esterification: Prodrugs and Herbicides

Chlorophenoxy esters (e.g., 2,4-D ethylhexyl ester) are often more lipophilic than the parent acid, improving leaf cuticle penetration in herbicides or bioavailability in drugs.

Visualization: Reaction Landscape

Figure 2: Divergent synthetic pathways for chlorophenoxy acid chlorides.

Part 3: Experimental Best Practices (E-E-A-T)

Stability and Handling

Chlorophenoxy acid chlorides are lachrymators and highly sensitive to moisture.

-

Hydrolysis: Exposure to atmospheric moisture rapidly reverts the chloride to the parent acid (visible as white solid formation on the flask neck).

-

Storage: If not used immediately, store in a sealed vessel under Argon at 4°C.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (Amidation) | Amine hydrochloride formation. | Ensure 2.0+ equivalents of base (TEA/DIEA) are used. |

| Solid Precipitate in Acid Chloride | Hydrolysis (Water ingress). | Re-distill or dry solvents over molecular sieves before use. |

| Darkening/Tarring (Friedel-Crafts) | Runaway exotherm. | Cool reaction to 0°C during addition; add catalyst in portions. |

| Incomplete Conversion | Old | Distill thionyl chloride before use or add fresh DMF catalyst. |

References

-

National Institutes of Health (PMC). (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. [Link]

-

Neliti. (2020).[5] Chloro-N-(4-hydroxyphenyl) acetamide and study of their antimicrobial activity. [Link]

-

Organic Syntheses. (1920). n-Butyryl Chloride (General procedure adaptable for acid chlorides). [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. [Link]

Sources

Strategic Derivatization of Chloroxylenol: The 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl Chloride Scaffold

[1]

Executive Summary

This technical guide analyzes the pharmacological potential of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride , a critical electrophilic intermediate derived from the antiseptic Chloroxylenol (PCMX). While the parent phenol is a ubiquitous topical antimicrobial, the introduction of the propanoyl chloride moiety transforms it into a versatile "divergent scaffold."[1] This modification allows for the synthesis of lipophilic amides, hydrazides, and esters that target Peroxisome Proliferator-Activated Receptors (PPARs) for metabolic regulation and bacterial DNA gyrase for systemic antimicrobial efficacy.

The Chemical Scaffold: Rationale & Pharmacophore

The molecule combines a proven bioactive core with a reactive acyl handle.[1] Understanding its structure-activity relationship (SAR) is prerequisite to experimental design.[1]

Structural Components[2][3][4]

-

The Core (4-Chloro-3,5-dimethylphenol): Known as PCMX, this moiety provides high lipophilicity (LogP ~3.5), facilitating membrane penetration. The 3,5-dimethyl pattern provides steric bulk, protecting the ether linkage from rapid metabolic cleavage.

-

The Linker (Oxy-propanoyl): Unlike a simple acetyl group, the propanoyl chain adds a chiral center (if substituted at the

-position) or increased flexibility. -

The Warhead (Acyl Chloride): This is the reactive site.[1] It is not the final drug but the pivot point for nucleophilic substitution.[1]

Therapeutic Potential Domains

-

Metabolic Regulation (Fibrate Class): The structure mimics Clofibrate and Fenofibrate .[1] The phenoxy-alkanoic acid skeleton is the classic pharmacophore for PPAR

agonists, used to lower triglycerides. -

Systemic Antimicrobial: Converting the acid chloride to hydrazide-hydrazones creates Schiff bases, a class known to inhibit bacterial DNA gyrase, extending activity beyond the topical limitations of PCMX.[1]

-

Anti-Inflammatory: Phenoxypropionic derivatives frequently exhibit COX-2 inhibitory activity, similar to ibuprofen-type NSAIDs.[1]

Synthetic Workflow: From Precursor to Active Derivative

The following protocol outlines the generation of the acid chloride and its subsequent conversion into bioactive amides and hydrazides.

Graphviz: Divergent Synthesis Pathway

Caption: Divergent synthesis starting from PCMX. The Acid Chloride (red) serves as the critical branch point for functionalization.[1]

Detailed Protocol: Acid Chloride Generation

Safety Note: Thionyl chloride (

-

Precursor Synthesis: React 4-chloro-3,5-dimethylphenol (0.01 mol) with ethyl 2-bromopropionate (0.012 mol) and anhydrous

in dry acetone. Reflux for 8 hours. Filter and evaporate solvent.[1] Hydrolyze the resulting ester with 10% NaOH to obtain the free acid.[1] -

Chlorination:

-

Place 1.0 g of the dried acid in a round-bottom flask.

-

Add excess thionyl chloride (5 mL).[1]

-

Reflux at 80°C for 3 hours. The cessation of bubbling (

evolution) indicates reaction completion.[1] -

Crucial Step: Remove excess

under reduced pressure (vacuum distillation).[1] The residue is the This compound .[1] Use immediately; do not store.

-

Biological Evaluation: Protocols & Logic

Antimicrobial Activity (Hydrazide Derivatives)

Derivatives formed by reacting the acid chloride with hydrazine hydrate yield acid hydrazides.[1] These are potent antimicrobial pharmacophores.[1]

Mechanism: The lipophilic PCMX core facilitates transport across the bacterial cell wall.[1] The hydrazide moiety acts as a chelator for metal ions essential for bacterial enzymes (e.g., metalloproteases) or interferes with DNA replication.[1]

Protocol: Minimum Inhibitory Concentration (MIC)

-

Method: Broth Microdilution (CLSI Standards).[1]

-

Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).[1]

-

Procedure:

-

Dissolve derivative in DMSO (Stock: 1 mg/mL).

-

Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB).[1]

-

Inoculate with

CFU/mL bacterial suspension.[1] -

Incubate at 37°C for 24h.

-

Validating Control: Use Ciprofloxacin and Fluconazole as positive controls.[1] DMSO alone as negative control.[1]

-

Metabolic Activity (PPAR Agonism)

The structural homology to Fibrates suggests potential for lowering serum triglycerides.[1]

SAR Logic:

The acid chloride allows attachment of bulky amines.[1] For PPAR

Data Presentation: Expected SAR Trends

| Derivative Type | R-Group (Amide/Ester) | Predicted Lipophilicity (ClogP) | PPAR

Molecular Mechanism of Action

The following diagram illustrates the dual-potential mechanism depending on the derivatization pathway chosen.

Graphviz: Mechanism of Action

Caption: Dual mechanistic pathways.[1] Pathway A relies on the hydrazide motif; Pathway B relies on the fibrate-like scaffold.

Critical Analysis & Future Directions

Researchers utilizing this compound must address selectivity .

-

Toxicity: Phenoxy acids can exhibit hepatotoxicity (peroxisome proliferation).[1] Early in vitro cytotoxicity assays (MTT assay on HepG2 cells) are mandatory before in vivo work.[1]

-

Stability: The acid chloride is moisture-sensitive.[1] Conversion to the amide is recommended for library storage due to higher hydrolytic stability compared to esters.[1]

References

-

Synthesis and Antibacterial Activity of PCMX Derivatives. International Journal for Research in Applied Science and Engineering Technology (IJRASET).[1] (2024).[1][2] Discusses the esterification of Chloroxylenol and its antimicrobial retention.

-

Discovery of Novel Peroxisome Proliferator-Activ

(PPAR -

Studies on Antihyperlipidemic Agents: Synthesis and Biological Activities of 2-chloro-3-arylpropionic Acids. Arzneimittelforschung.[1][5] (1980).[1][5][6] Foundational text on the structure-activity relationship of phenoxy-propionic acid derivatives for lipid lowering.

-

Propionyl Chloride: Chemical Properties and Reactivity. PubChem Database.[1] (Accessed 2024).[1][2][7] Provides physicochemical data on the acyl chloride functionality.

-

Antibacterial Activity of Chloroxylenol (PCMX). National Institutes of Health (PMC).[1] Validates the baseline activity of the parent scaffold against P. aeruginosa and S. aureus.[1]

Sources

- 1. Propionyl chloride | C3H5ClO | CID 62324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and structural analysis of phenylpropanoic acid-type PPARγ-selective agonists: discovery of reversed stereochemistry-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Studies on antihyperlipidemic agents. III. Synthesis and biological activities of 2-chloro-3-arylpropionic acids containing a quarternary carbon atom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on antihyperlipidemic agents. II. Synthesis and biological activities of 2-chloro-3-arylpropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl Chloride

Introduction

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is a reactive chemical intermediate of significant interest in the development of specialized organic molecules, particularly in the agrochemical and pharmaceutical industries. Its structure, combining a substituted phenoxy ring with a reactive acyl chloride functional group, makes it a versatile building block for introducing the 2-(4-chloro-3,5-dimethylphenoxy)propanoate moiety into a larger molecular framework. This guide provides a comprehensive, two-part protocol for the synthesis of this compound, beginning with the preparation of its carboxylic acid precursor, 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid, followed by its conversion to the target acyl chloride. The methodologies are presented with an emphasis on the underlying chemical principles, safety considerations, and practical laboratory execution.

PART 1: Synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoic Acid

The synthesis of the carboxylic acid precursor is achieved via a two-step process: a Williamson ether synthesis to form an ester intermediate, followed by a basic hydrolysis to yield the desired carboxylic acid.

Reaction Scheme and Mechanism

The initial step is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[1][2] The phenoxide ion, generated by deprotonating 4-chloro-3,5-dimethylphenol with a base, acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing the bromide leaving group.[1] The resulting ester is then saponified using a strong base, such as sodium hydroxide, to yield the sodium salt of the carboxylic acid, which is subsequently protonated with a strong acid to afford the final product.[3][4]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Synthesis of Bio-active Esters from 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl Chloride: Mechanisms, Protocols, and Characterization

An Application Note for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of esters derived from 2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride. This acyl chloride is a key intermediate for creating derivatives of phenoxypropanoic acids, a scaffold found in various biologically active molecules, including metabolites of drugs like fenofibrate. We delve into the mechanistic underpinnings of the esterification reaction, present detailed, field-proven laboratory protocols, and outline robust analytical methods for product validation. This document is intended for researchers, chemists, and drug development professionals seeking to synthesize and characterize novel ester compounds efficiently and safely.

Introduction: The Significance of Phenoxypropanoic Acid Esters

The 2-(phenoxy)propanoic acid motif is a privileged structure in medicinal and agricultural chemistry. Its derivatives are known for a range of biological activities. The conversion of the parent carboxylic acid into its more reactive acyl chloride form, this compound, provides a versatile entry point for creating a library of ester analogs. Esterification is a fundamental strategy in drug development for modulating properties such as lipophilicity, cell permeability, and metabolic stability, often employed in the design of prodrugs.

Reacting the highly electrophilic acyl chloride with various alcohols is a superior method compared to traditional Fischer esterification.[1][2][3] The reaction is rapid, often exothermic, and proceeds to completion, avoiding the equilibrium limitations of acid-catalyzed methods.[1][4] This makes it an ideal choice for high-yield synthesis, especially when dealing with precious or complex alcohols.[3]

The Chemistry: Nucleophilic Acyl Substitution

The formation of an ester from an acyl chloride and an alcohol is a classic example of a nucleophilic acyl substitution reaction, proceeding via an addition-elimination mechanism.[1][5][6]

Causality of the Mechanism:

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. The electron density shifts to the carbonyl oxygen, forming a tetrahedral intermediate.[2][6]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The carbonyl double bond reforms by the expulsion of the chloride ion, which is an excellent leaving group.[2]

-

Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base (like pyridine or triethylamine, if added) or by the chloride ion itself, to yield the final ester product and hydrogen chloride (HCl).[5][7]

The generation of HCl necessitates either performing the reaction in the presence of a non-nucleophilic base to act as an acid scavenger or removing it during the work-up phase.[7]

Reaction Mechanism Diagram

Caption: General mechanism for ester formation from an acyl chloride.

Experimental Protocols

Safety First: Handling Acyl Chlorides

This compound is a reactive and corrosive substance. It will react violently with water and other protic solvents to release corrosive HCl gas.[8][9]

-

Engineering Controls: All manipulations must be performed in a certified chemical fume hood with sufficient ventilation.[10][11]

-

Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical safety goggles, a face shield, and appropriate chemical-resistant gloves (e.g., butyl rubber).[11]

-

Reaction Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent hydrolysis of the starting material.[4]

-

Spill & Waste: Have a spill kit ready. Neutralize spills with sodium bicarbonate. Dispose of waste in designated, sealed containers.[9]

General Protocol for Ester Synthesis

This protocol describes a general procedure for reacting the acyl chloride with a primary or secondary alcohol in the presence of a base.

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Role | Typical Molar Eq. |

| This compound | 261.14 | Electrophile | 1.0 |

| Alcohol (R'-OH) | Varies | Nucleophile | 1.0 - 1.2 |

| Pyridine or Triethylamine (TEA) | 79.10 / 101.19 | Base / HCl Scavenger | 1.1 - 1.5 |

| Dichloromethane (DCM), Anhydrous | 84.93 | Solvent | - |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the desired alcohol (1.2 eq) and anhydrous dichloromethane.

-

Inert Atmosphere: Purge the system with dry nitrogen or argon.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction.[6]

-

Base Addition: Add pyridine or triethylamine (1.5 eq) to the cooled solution and stir for 5 minutes. The choice of base is important; pyridine can sometimes act as a nucleophilic catalyst, while the more hindered TEA is purely a proton scavenger.

-

Acyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) will likely form.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Work-up & Isolation:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Add more DCM if necessary.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification: The resulting crude ester can be purified by one of the following methods, depending on its physical properties:[12][13]

-

Flash Column Chromatography: The most common method for non-volatile esters, using a silica gel stationary phase and an appropriate solvent system (e.g., hexane/ethyl acetate).

-

Distillation: Suitable for volatile esters with boiling points that are sufficiently different from any impurities.[14][15]

-

Experimental Workflow Diagram

Caption: A typical workflow for the synthesis and validation of esters.

Product Characterization and Validation

Thorough characterization is essential to confirm the structure and purity of the synthesized ester.

Analytical Techniques

| Technique | Purpose | Expected Results for a Typical Ester |

| Infrared (IR) Spectroscopy | Functional Group Identification | Strong, sharp C=O (ester carbonyl) stretch at ~1735-1750 cm⁻¹. C-O stretch at ~1150-1250 cm⁻¹. Absence of broad O-H stretch from starting alcohol.[4] |

| ¹H NMR Spectroscopy | Structural Elucidation & Purity | Signals corresponding to the phenoxy, propionyl, and alcohol moieties with appropriate chemical shifts and coupling patterns. Integration ratios should match the expected number of protons.[16][17] |

| ¹³C NMR Spectroscopy | Carbon Skeleton Confirmation | A signal for the ester carbonyl carbon at ~170-175 ppm. Other signals corresponding to all unique carbons in the molecule.[16] |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target ester.[17][18] |

| Gas Chromatography (GC) | Purity Assessment (for volatile esters) | A single major peak indicating a high degree of purity.[4][18] |

This multi-faceted analytical approach provides a self-validating system, ensuring the identity and purity of the final product, which is a critical requirement in drug development and materials science.[17]

Conclusion

The reaction of this compound with alcohols is a robust and efficient method for the synthesis of a diverse range of esters. The high reactivity of the acyl chloride ensures high conversion under mild conditions, making it a valuable tool for creating libraries of compounds for biological screening. By understanding the underlying mechanism, adhering to strict safety protocols, and employing rigorous purification and characterization techniques, researchers can confidently synthesize novel ester derivatives for application in drug discovery and development.

References

-

Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

-

Acyl chlorides and alcohols. A Level Chemistry - Save My Exams. [Link]

-

Formation of Esters. OperaChem. (2024, January 5). [Link]

-

Ester. Wikipedia. [Link]

-

How to purify esterification product? ResearchGate. (2016, April 15). [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. (2020, February 21). [Link]

-

Concerning the Purification of Esters. American Journal of Science. [Link]

-

Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. (2023, January 22). [Link]

-

Fisher Esterification: Synthesis and Purification of Esters. HSCprep. (2025, March 4). [Link]

-

Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. [Link]

-

Ester assay in the laboratory. YesWeLab. (2024, December 20). [Link]

-

Safety Data Sheet: Acetyl chloride D3. Carl ROTH. [Link]

-

Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]

-

Safety Data Sheet: Acetyl chloride. Chemos GmbH&Co.KG. [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. (2017, August 15). [Link]

-

Ester Synthesis and Characterisation Lab. Scribd. [Link]

-

Hazardous Substance Fact Sheet: Acetyl Chloride. New Jersey Department of Health. [Link]

-

Preparation of esters. Chemguide. [Link]

-

The synthesis of esters from carboxylic acids and their derivatives. Thieme. [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. National Institutes of Health. (2023, December 23). [Link]

-

A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. ResearchGate. (2025, August 6). [Link]

-

Preparation of Esters. Chemistry Steps. [Link]

-

2-(4-chloro-3,5-dimethylphenoxy)propanoic acid (C11H13ClO3). PubChem. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. Formation of Esters - operachem [operachem.com]

- 3. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 4. Ester - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. geneseo.edu [geneseo.edu]

- 9. nj.gov [nj.gov]

- 10. carlroth.com [carlroth.com]

- 11. wcu.edu [wcu.edu]

- 12. scienceready.com.au [scienceready.com.au]

- 13. researchgate.net [researchgate.net]

- 14. coachbenner.weebly.com [coachbenner.weebly.com]

- 15. hscprep.com.au [hscprep.com.au]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scribd.com [scribd.com]

- 18. Ester assay in the laboratory - YesWeLab - Blog [blog.yeswelab.fr]

Catalytic conditions for reacting 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride

Application Note: Catalytic Functionalization of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride

Executive Summary

This technical guide details the catalytic protocols for reacting This compound (referred to herein as Compound A-Cl ). This acid chloride is a critical electrophilic intermediate, structurally analogous to fibrate precursors (e.g., Clofibrate, Gemfibrozil) and phenoxy-auxin herbicides (e.g., Mecoprop).

Due to the steric bulk of the 3,5-dimethylphenoxy group and the inductive effect of the 4-chloro substituent, uncatalyzed reactions often suffer from sluggish kinetics or competitive hydrolysis. This guide focuses on two primary catalytic pathways:

-

Nucleophilic Catalysis (DMAP): For high-yield amidation and esterification.

-

Lewis Acid Catalysis (AlCl₃/Triflates): For Friedel-Crafts acylation to construct aryl ketones.

Chemical Context & Stability

-

Compound Name: this compound

-

Precursor: Derived from 4-Chloro-3,5-dimethylphenol (Chloroxylenol/PCMX).[1][2]

-

Reactivity Profile: The acyl chloride moiety is highly electrophilic but prone to hydrolysis. The ortho-methyl groups on the phenoxy ring provide steric shielding, reducing the rate of nucleophilic attack compared to simple phenoxyacetyl chlorides.

-

Handling: Must be stored under inert atmosphere (N₂/Ar) at 4°C. Reacts violently with water and alcohols.

Protocol 1: Nucleophilic Catalysis for Amidation/Esterification

Objective: Synthesis of esters or amides from Compound A-Cl using 4-Dimethylaminopyridine (DMAP) as a hyper-nucleophilic catalyst.

Mechanistic Insight

Standard base catalysis (e.g., Et₃N) acts primarily as an HCl scavenger. However, adding catalytic DMAP (1-10 mol%) drastically accelerates the reaction. DMAP attacks the acid chloride to form a tightly bound, highly reactive N-acylpyridinium salt . This intermediate is more susceptible to nucleophilic attack than the free acid chloride, facilitating reaction with sterically hindered alcohols or amines.

Figure 1: DMAP Catalytic Cycle

Caption: DMAP attacks the acid chloride to form a reactive acylpyridinium intermediate, which rapidly transfers the acyl group to the nucleophile, regenerating DMAP.

Experimental Procedure

Reagents:

-

Compound A-Cl (1.0 equiv)

-

Nucleophile (Alcohol/Amine) (1.1 equiv)

-

Triethylamine (Et₃N) or DIPEA (1.2 equiv) – Stoichiometric Base

-

DMAP (0.05 – 0.10 equiv) – Catalyst

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen.

-

Solvation: Dissolve the Nucleophile (10 mmol) and Et₃N (12 mmol) in anhydrous DCM (30 mL).

-

Catalyst Addition: Add DMAP (0.5 mmol, 5 mol%) to the stirring solution.

-

Addition: Cool the mixture to 0°C. Add a solution of Compound A-Cl (10 mmol in 10 mL DCM) dropwise over 15 minutes.

-

Note: The solution may turn slightly yellow due to the acylpyridinium intermediate.

-

-

Reaction: Warm to room temperature (RT) and stir.

-

Monitoring: Check TLC or HPLC at 1 hour. The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Quench with saturated NH₄Cl (aq).

-

Wash organic layer with 1M HCl (to remove DMAP/Et₃N), then NaHCO₃, then Brine.

-

Dry over MgSO₄ and concentrate.[3]

-

Protocol 2: Lewis Acid Catalysis for Friedel-Crafts Acylation

Objective: Coupling Compound A-Cl with an aromatic substrate (Ar-H) to form a diaryl ketone.

Mechanistic Insight

While often requiring stoichiometric amounts due to product complexation, Lewis Acids like AlCl₃ are the standard "catalysts" for this transformation. They abstract the chloride to generate a resonance-stabilized Acylium Ion (R-C≡O⁺).[4] For sensitive substrates, milder catalytic triflates (e.g., Sc(OTf)₃) can be used, but AlCl₃ remains the gold standard for robust conversion.

Table 1: Lewis Acid Selection Guide

| Lewis Acid | Catalytic Load | Reactivity | Application |

| AlCl₃ | 1.1 - 1.5 equiv | High | Standard for benzene/toluene derivatives. |

| FeCl₃ | 0.05 - 0.1 equiv | Moderate | High-temperature reactions; less moisture sensitive. |

| Sc(OTf)₃ | 0.01 - 0.05 equiv | Mild | "True" catalysis; suitable for electron-rich arenes (e.g., anisole). |

Experimental Procedure (AlCl₃ Mediated)

Reagents:

-

Compound A-Cl (1.0 equiv)

-

Aromatic Substrate (e.g., Toluene, Anisole) (1.1 equiv or Solvent)

-

AlCl₃ (1.2 equiv) – Lewis Acid

-

Solvent: DCM or 1,2-Dichloroethane (DCE)

Step-by-Step Protocol:

-

Setup: Use a 3-neck RBF equipped with a reflux condenser and drying tube (CaCl₂).

-

Slurry Formation: Suspend AlCl₃ (12 mmol) in DCE (20 mL) at 0°C.

-

Acyl Chloride Addition: Add Compound A-Cl (10 mmol) dropwise. Stir for 15 mins to form the acylium complex (often indicated by a color change to orange/red).

-

Substrate Addition: Add the Aromatic Substrate (11 mmol) slowly to control exotherm.

-

Reaction:

-

Temperature: Stir at 0°C for 1 hour, then warm to RT. If reaction is sluggish (monitored by HPLC), heat to reflux (83°C) for 2-6 hours.

-

-

Quench (Critical):

-

Cool to 0°C.

-

Slowly pour the reaction mixture into a beaker of crushed ice/HCl (conc.). Caution: Highly exothermic hydrolysis of aluminum salts.

-

-

Isolation: Extract with DCM, wash with water, and recrystallize from Ethanol/Hexane.

Figure 2: Friedel-Crafts Workflow

Caption: Operational workflow for the Friedel-Crafts acylation, highlighting the critical quench step to decompose the Aluminum-product complex.

Quality Control & Troubleshooting

Analytical Checkpoints:

-

HPLC: Monitor the disappearance of the acid chloride. Note: Acid chlorides often hydrolyze to the acid on the column; quench an aliquot with Methanol before injection to monitor as the Methyl Ester.

-

NMR:

-

¹H NMR (CDCl₃): Look for the shift of the -CH(CH₃)- proton. In the acid chloride, this is typically deshielded (~4.5-5.0 ppm). In esters/amides, it shifts upfield.

-

¹³C NMR: Carbonyl carbon of Acid Chloride (~170 ppm) vs. Amide (~165 ppm) vs. Ketone (~195-200 ppm).

-

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield (Amidation) | Hydrolysis of Acid Chloride | Ensure anhydrous solvents; increase Acid Chloride equivalents (1.2 eq). |

| No Reaction (Friedel-Crafts) | Deactivated Catalyst | Use fresh, yellow/grey AlCl₃ (white powder is often hydrolyzed). |

| Poly-acylation | Product is activating | Unlikely with acyl groups (deactivating), but ensure 1:1 stoichiometry. |

| Violent Exotherm | Fast addition | Dilute reagents in DCM; add dropwise at 0°C. |

References

-

Standard Amidation Protocols

-

Friedel-Crafts Acylation Methodology

-

Phenoxy Acid Chemistry (Analogous Structures)

-

Results in Chemistry2023 , 7, 101282.[9] "Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid (Fenofibrate Metabolite)".

-

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 4-Chloro-3,5-dimethylphenol | 88-04-0 [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 5. Draw a mechanism for the reaction of propanoyl chloride with 2 mo... | Study Prep in Pearson+ [pearson.com]

- 6. Catalytic Amidation [catalyticamidation.info]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Friedel-Crafts Acylation using 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Modern Approach to Aryl Ketone Synthesis

The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Mason Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds and the synthesis of aryl ketones.[1] These ketones are crucial intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals. This application note provides a comprehensive guide to the Friedel-Crafts acylation of aromatic compounds using the specialized acylating agent, 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and offer insights into potential challenges and optimization strategies.

The reaction involves the electrophilic aromatic substitution of an aromatic ring with an acyl group.[2][3] The use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), is essential for generating the highly reactive acylium ion electrophile from the acyl chloride.[2][4] A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[5][6] Furthermore, the acylium ion is resonance-stabilized and does not undergo the rearrangements often observed with carbocations in Friedel-Crafts alkylation.[7][8]

The specific focus of this guide, this compound, presents a unique acylating agent. The substituted phenoxy group introduces both electronic and steric factors that can influence the regioselectivity and overall efficiency of the acylation reaction. Understanding these influences is critical for the successful synthesis of the desired aryl ketone products.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically anhydrous aluminum chloride, coordinates to the chlorine atom of the acyl chloride. This polarization facilitates the cleavage of the carbon-chlorine bond, generating a resonance-stabilized acylium ion.[3][9]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a positively charged intermediate known as an arenium ion or sigma complex.[2][10]

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.[3][10]

The regioselectivity of the acylation—that is, the position on the aromatic ring where the acyl group attaches—is governed by the electronic properties of the substituents already present on the aromatic substrate. Electron-donating groups direct the incoming electrophile to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. The steric bulk of both the acylating agent and the substituents on the aromatic ring can also influence the regioselectivity, often favoring the less sterically hindered para position.[11][12]

In the case of this compound, the phenoxy moiety is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the oxygen atom. However, the presence of the chloro and dimethyl substituents on the phenoxy ring will modulate its electronic and steric properties.

Figure 1: General mechanism of Friedel-Crafts acylation.

Experimental Protocol

This protocol provides a general procedure for the Friedel-Crafts acylation of an activated aromatic substrate (e.g., toluene, anisole) with this compound.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Moles (Example) | Stoichiometric Ratio |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 1.47 g | 0.011 mol | 1.1 |

| This compound | N/A | 261.13 | 2.61 g | 0.010 mol | 1.0 |

| Aromatic Substrate (e.g., Toluene) | 108-88-3 | 92.14 | 1.0 mL | ~0.010 mol | ~1.0 |

| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 30 mL | - | - |

| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL | - | - |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | 20 mL | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~2 g | - | - |

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Addition funnel

-

Reflux condenser

-

Nitrogen or argon inlet

-

Ice-water bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere.[10]

-

Initial Cooling: Add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by 15 mL of anhydrous dichloromethane. Cool the suspension to 0 °C in an ice-water bath.[10]

-

Preparation of Acyl Chloride Solution: In a separate dry flask, dissolve this compound (1.0 equivalent) in 10 mL of anhydrous dichloromethane. Transfer this solution to the addition funnel.

-

Addition of Acyl Chloride: Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 10-15 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[10]

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add the aromatic substrate (1.0 equivalent) dissolved in 5 mL of anhydrous dichloromethane dropwise to the reaction mixture over 10-15 minutes, again maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of crushed ice and 15 mL of concentrated HCl.[10] This will quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two 20 mL portions of dichloromethane.[10]

-

Washing: Combine the organic layers and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the physical state of the product.

Figure 2: Experimental workflow for Friedel-Crafts acylation.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | Inactive catalyst (due to moisture), deactivated aromatic substrate, insufficient reaction time or temperature. | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use freshly opened or sublimed AlCl₃. For deactivated substrates, consider using a more reactive acylating agent or a stronger Lewis acid. Increase reaction time or temperature cautiously. |

| Polysubstitution | Highly activated aromatic substrate. | While less common in acylation, if observed, use a milder Lewis acid or lower the reaction temperature. Ensure a 1:1 stoichiometry of the acylating agent to the aromatic substrate. |

| Isomer Formation | Competing directing effects of substituents on the aromatic ring. | The regioselectivity can sometimes be influenced by the choice of solvent and Lewis acid. Zeolite catalysts have been shown to enhance para-selectivity in some cases.[11][12] |

| Difficult Work-up | Incomplete decomposition of the aluminum chloride complex. | Ensure thorough mixing during the quenching step with ice and HCl. If an emulsion forms, adding more brine or filtering through a pad of Celite may help. |

Safety Considerations

-

Aluminum chloride is a water-sensitive, corrosive, and irritating solid. It reacts violently with water to release HCl gas. Handle with care in a fume hood and wear appropriate personal protective equipment (PPE).[10]

-

This compound is an acyl chloride and should be treated as corrosive and a lachrymator. Handle in a fume hood and wear gloves and eye protection.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

Conclusion

The Friedel-Crafts acylation using this compound offers a versatile route to novel aryl ketones that may be of interest in pharmaceutical and materials science research. By carefully controlling the reaction conditions and understanding the underlying mechanistic principles, researchers can effectively utilize this powerful synthetic tool. The provided protocol serves as a robust starting point, and with appropriate optimization, can be adapted to a variety of aromatic substrates.

References

- Experiment 1: Friedel-Crafts Acylation.

- El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Current Organic Chemistry, 19(7), 585-598.

- BenchChem. Application Notes & Protocols: Experimental Setup for Friedel-Crafts Acylation Reactions.

- Domingo, L. R., & Pérez, P. (2012). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Molecular Modeling, 18(7), 3149-3156.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- Sigma-Aldrich. Friedel–Crafts Acylation.

- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.

- El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Catalytic, Green and Regioselective Friedel-Crafts Acylation of Simple Aromatics and Heterocycles Over Zeolites. Ingenta Connect.

- LibreTexts Chemistry. (2023, January 22). Using Acyl Chlorides in Friedel-Crafts Reactions.

- OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry.

- Organic Chemistry Tutor. Friedel-Crafts Alkylation and Acylation Reaction.

- Khan Academy. Friedel-Crafts acylation (video).

- Organic Chemistry Portal. Friedel-Crafts Acylation.

- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.

- Name Reactions in Organic Synthesis. Friedel-Crafts Reaction.

- NROChemistry. Friedel-Crafts Reactions.

Sources

- 1. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Khan Academy [khanacademy.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]

- 7. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]

- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. benthamdirect.com [benthamdirect.com]

- 12. Catalytic, Green and Regioselective Friedel-Crafts Acylation of S...: Ingenta Connect [ingentaconnect.com]

Troubleshooting & Optimization

Technical Support Center: Handling Moisture Sensitivity in Chlorophenoxy Acid Chloride Experiments

Current Status: Operational Topic: Moisture Sensitivity Protocols for Chlorophenoxy Acid Chlorides (e.g., 2,4-Dichlorophenoxyacetyl chloride) Target Audience: Synthetic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Invisible Antagonist

Chlorophenoxy acid chlorides are critical electrophilic intermediates used in the synthesis of herbicides and pharmaceutical scaffolds. However, they possess an "Achilles' heel": extreme susceptibility to hydrolysis.

When these compounds encounter atmospheric moisture, they do not merely degrade; they actively destroy the integrity of your reaction vessel. The reaction releases hydrochloric acid (HCl) gas, which can corrode metal needles, degrade septa, and catalyze further decomposition of your reagents.

This guide provides a field-proven, self-validating system to eliminate moisture from your workflow.

The Science of Failure: Hydrolysis Mechanism

To defeat the problem, you must understand the mechanism. The carbonyl carbon in chlorophenoxyacetyl chloride is highly electrophilic due to the electron-withdrawing induction of both the chlorine atom and the phenoxy group.

The Reaction:

This is not a passive degradation; it is an autocatalytic cascade. The released HCl can protonate the carbonyl oxygen of remaining acid chloride, making it more susceptible to nucleophilic attack by water.

Diagram 1: The Hydrolysis Trap

Visualizing the nucleophilic attack that destroys your yield.

Caption: The irreversible pathway of acid chloride hydrolysis. Note that the formation of HCl gas expands volume, potentially pressurizing sealed vessels.

Module 1: Pre-Experiment Preparation (The Defense)

You cannot "dry" an experiment once it has started.[1] The system must be anhydrous before the first reagent is added.

Glassware Protocol

-

Oven Drying: All glassware must be stored in an oven at >120°C for at least 4 hours .

-

Flame Drying: Upon removal from the oven, assemble the apparatus immediately while hot. Flame-dry the setup under a vacuum (Schlenk line) to desorb surface moisture, then backfill with dry Nitrogen or Argon.

-

The "Cold Spot" Risk: Pay special attention to joints and stopcocks. These are common ingress points for moisture if grease is not applied correctly.

Solvent Integrity System

Using a "fresh bottle" is not a protocol; it is a gamble.

-

Primary Drying: Use a solvent purification system (SPS) or distill over calcium hydride (

) for chlorinated solvents (DCM, Chloroform). -

Polishing (The Critical Step): Store solvents over activated 3Å or 4Å Molecular Sieves .

-

Activation: Heat sieves to 300°C under vacuum for 12 hours.

-

Validation: Use the Karl Fischer (KF) titration method if available.[2] Target water content: <10 ppm .

-

| Solvent | Recommended Sieve | Drying Time | Indicator of Dryness |

| Dichloromethane (DCM) | 4Å | 24 Hours | KF Titration (Visual indicators unreliable) |

| Tetrahydrofuran (THF) | 4Å | 24 Hours | Sodium/Benzophenone (Deep Blue Color) |

| Toluene | 4Å | 24 Hours | Sodium/Benzophenone (Deep Blue Color) |

Module 2: Synthesis & Handling Workflow

Chlorophenoxy acid chlorides are often solids or viscous oils. This physical state dictates your handling technique.

Synthesis from Acid

The most robust method involves Thionyl Chloride (

-

The Catalyst: DMF reacts with

to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than thionyl chloride alone. -

The Trap: If you do not remove excess

completely, it will carry over and react with your nucleophile in the next step. -

Purification: For chlorophenoxy derivatives, distillation is risky due to high boiling points and thermal decomposition. Recrystallization from dry hexane/heptane is preferred if the product is solid.

Handling Solids vs. Liquids

-

If Solid (e.g., 2,4-D Acid Chloride):

-

If Liquid:

-

Technique: Cannula transfer or oven-dried glass syringe.

-

Never: Pour from an open vessel.

-

Diagram 2: The Safe Transfer Logic

Decision tree for moving moisture-sensitive reagents.

Caption: Protocol selection based on physical state and equipment availability. Positive pressure is mandatory for all "No Box" operations.

Module 3: Troubleshooting & FAQs

Q1: My acid chloride turned into a solid white mass in the storage bottle. Can I save it?

Diagnosis: Severe Hydrolysis. The white solid is likely the parent carboxylic acid (e.g., 2,4-D acid). Solution:

-

If the bottle is mostly solid, discard it . The HCl gas pressure inside may be dangerous.

-

If it is a suspension, you can attempt to recrystallize it from dry hexane or distill it (if liquid), but check the melting point first. The parent acid usually melts at a much higher temperature than the chloride.

Q2: I see "fumes" when I insert my needle into the septum.

Diagnosis: HCl Release. This indicates the reagent has already partially hydrolyzed, or moisture is entering as you puncture. Immediate Action:

-

Ensure your nitrogen line is providing positive pressure.

-

If the reagent is critical, filter it through a Schlenk frit under inert gas to remove the hydrolyzed acid precipitate before use.

Q3: Can I use a Rotary Evaporator to remove excess Thionyl Chloride?

Yes, but with caveats:

-

Moisture Trap: You must have a drying tube (CaCl2) between the rotavap and the atmosphere release valve.

-

The Pump: Thionyl chloride destroys rubber diaphragms. Use a cold trap (Liquid N2) to protect your pump.

-

Backfilling: Never backfill with ambient air. Connect an Argon balloon to the release valve to backfill with inert gas.

Q4: How do I safely quench the reaction waste?

The Hazard: Adding water to acid chlorides generates heat and HCl gas instantly. Protocol:

-

Dilute the reaction mixture with a non-reactive solvent (e.g., Toluene).[4][5]

-

Cool to 0°C in an ice bath.

-

Slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate. The base neutralizes the HCl as it forms.

-

Warning: Bicarbonate releases CO2 gas. Allow for headspace expansion.

References

-

University of Pittsburgh (Wipf Group). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

-

Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

-

Nottingham University. Schlenk Line Survival Guide. [Link]

Sources

Validation & Comparative

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Phenoxypropanoyl Chlorides

For researchers, scientists, and drug development professionals, the precise structural elucidation of reactive intermediates is a critical step in chemical synthesis and process optimization. Phenoxypropanoyl chlorides, key building blocks in the synthesis of various pharmaceuticals and agrochemicals, present a unique analytical challenge due to their inherent reactivity. This guide provides an in-depth comparison of their fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering predictive insights and practical experimental guidance.

This document moves beyond a simple recitation of fragmentation rules. Instead, it synthesizes data from structurally related compounds to construct a detailed and predictive model for the fragmentation behavior of phenoxypropanoyl chlorides. By understanding the causal links between molecular structure and spectral features, researchers can more confidently identify these compounds and their derivatives in complex matrices.

The Influence of Ionization Technique: A Tale of Two Mechanisms

The choice of ionization method is paramount in mass spectrometry, as it dictates the extent of fragmentation and the type of structural information that can be gleaned. For a molecule like phenoxypropanoyl chloride, the difference between a "hard" ionization technique like EI and a "soft" technique like ESI is stark.

-

Electron Ionization (EI): This high-energy process involves bombarding the analyte with energetic electrons (typically 70 eV), leading to extensive and often complex fragmentation.[1] While this can make spectral interpretation challenging, the resulting fingerprint is highly reproducible and provides rich structural detail.[2] EI is particularly well-suited for identifying unknown compounds through library matching.[2]

-

Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that transfers analytes from solution to the gas phase with minimal internal energy impartation.[3] This typically results in an abundant molecular ion or a pseudomolecular ion (e.g., [M+H]⁺ or [M-H]⁻), with fragmentation being induced in a controlled manner through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[3] ESI is ideal for analyzing polar and thermally labile molecules.[4]

The following sections will dissect the predicted fragmentation pathways of phenoxypropanoyl chlorides under both EI and ESI, drawing on established principles and experimental data from analogous structures.

Electron Ionization (EI-MS): A Roadmap of Characteristic Cleavages

Under the high-energy conditions of EI-MS, the phenoxypropanoyl chloride molecule is expected to undergo a series of predictable bond cleavages. The initial ionization event will likely involve the removal of a non-bonding electron from the oxygen or chlorine atoms, or a pi-electron from the aromatic ring.[5] The resulting molecular ion, while potentially observable, is expected to be of low abundance due to the molecule's susceptibility to fragmentation.

The fragmentation cascade can be rationalized by considering the weakest bonds and the stability of the resulting fragments. For phenoxypropanoyl chloride, the following pathways are proposed:

1. Alpha-Cleavage and the Formation of the Acylium Ion: The most characteristic fragmentation pathway for acyl chlorides is the cleavage of the carbon-chlorine bond, leading to the formation of a highly stable acylium ion.[6] This is often the base peak in the spectrum of acyl chlorides. For a generic phenoxypropanoyl chloride, this would result in the loss of a chlorine radical (•Cl).

2. Benzylic Cleavage and Tropylium Ion Formation: Cleavage of the bond between the alpha and beta carbons of the propanoyl chain is also a favorable process, leading to the formation of a resonance-stabilized phenoxy-substituted cation. If the structure allows, this can rearrange to the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

3. McLafferty Rearrangement: For phenoxypropanoyl chlorides with a sufficiently long alkyl chain, a McLafferty rearrangement is possible. This involves the transfer of a gamma-hydrogen to the carbonyl oxygen via a six-membered transition state, followed by the elimination of a neutral alkene molecule.

4. Cleavage of the Ether Bond: The C-O ether linkage can also cleave, leading to the formation of a phenoxy radical and a propanoyl cation, or a phenyl cation and a propanoyloxy radical. The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of aromatic compounds.

Illustrative Comparison with Phenoxyacetyl Chloride:

The mass spectrum of the closely related phenoxyacetyl chloride provides a valuable reference.[7] Its key fragments are observed at m/z 107 (phenoxyacetyl cation, [C₆H₅OCH₂CO]⁺) and m/z 77 (phenyl cation, [C₆H₅]⁺). This supports the prevalence of acylium ion formation and fragmentation of the aromatic moiety.

Proposed EI Fragmentation of 2-Phenoxypropanoyl Chloride

Caption: Proposed EI-MS fragmentation of 2-phenoxypropanoyl chloride.

Summary of Key EI-MS Fragments of Phenoxypropanoyl Chlorides and Related Compounds

| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] |

| Propanoyl Chloride [8] | 92/94 | 57 | 29, 63 |

| Phenoxyacetyl Chloride [7] | 170/172 | 107 | 77, 51 |

| 3-Phenylpropanoic Anhydride [9] | 282 | 105 | 91, 104, 133 |

| 3-Phenylpropanoic Acid [9] | 150 | 104 | 91, 103, 105 |

| Predicted: 2-Phenoxypropanoyl Chloride | 184/186 | 149 | 107, 91, 77, 57 |

Electrospray Ionization (ESI-MS/MS): A Softer Approach with Controlled Fragmentation

In contrast to the extensive fragmentation seen in EI-MS, ESI-MS of phenoxypropanoyl chlorides is expected to yield a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode, assuming the presence of a suitable acidic or basic site. However, given the reactivity of the acyl chloride, in-source reactions with solvent molecules (e.g., hydrolysis to the corresponding carboxylic acid) are highly probable. For the purpose of this guide, we will consider the fragmentation of the corresponding phenoxypropanoic acid, as this is the likely species to be analyzed by ESI-MS, particularly in aqueous-organic mobile phases.[4][10]

The analysis of phenoxypropanoic acid herbicides by negative ion ESI-MS/MS is well-documented.[4][10] The fragmentation is typically induced by collision-induced dissociation (CID) of the deprotonated molecule [M-H]⁻.

1. Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da. This results in a stable phenoxyethyl anion.

2. Cleavage of the Ether Bond: Similar to EI-MS, the ether linkage can cleave, leading to the formation of a phenoxide anion.

3. Ring Fragmentation: The aromatic ring itself can undergo fragmentation, although this typically requires higher collision energies.

Proposed ESI-MS/MS Fragmentation of Deprotonated 2-Phenoxypropanoic Acid

Caption: Proposed ESI-MS/MS fragmentation of deprotonated 2-phenoxypropanoic acid.

Summary of Key ESI-MS/MS Fragments of Phenoxypropanoic Acids

| Precursor Ion [M-H]⁻ | Key Fragment Ions [m/z] | Neutral Loss [Da] |

| 2,4-Dichlorophenoxyacetic acid | 161, 127 | 59 (-CH₂COOH), 44 (CO₂) |

| Mecoprop (MCPP) | 169, 141 | 44 (CO₂), 73 (CH(CH₃)COOH) |

| Dichlorprop | 191, 161 | 44 (CO₂), 73 (CH(CH₃)COOH) |

Data derived from typical fragmentation of phenoxyalkanoic acid herbicides.

Experimental Protocols

1. EI-MS Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the analysis of volatile and thermally stable compounds like phenoxypropanoyl chlorides.

a. Sample Preparation: i. Dissolve the phenoxypropanoyl chloride sample in a dry, inert solvent (e.g., dichloromethane, hexane) to a concentration of approximately 1 mg/mL. ii. Ensure all glassware and solvents are anhydrous to prevent hydrolysis of the acyl chloride.

b. GC-MS Parameters: i. Injector: Split/splitless injector, 250 °C. ii. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness. iii. Oven Program: 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min. iv. Carrier Gas: Helium at a constant flow rate of 1 mL/min. v. MS Interface: 280 °C. vi. Ion Source: Electron Ionization (EI) at 70 eV. vii. Mass Analyzer: Scan range m/z 40-400.

2. ESI-MS/MS Analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the analysis of the corresponding phenoxypropanoic acid, which may be formed from the acyl chloride in the presence of protic solvents.

a. Sample Preparation: i. Dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 1 µg/mL. The acyl chloride will likely hydrolyze to the carboxylic acid under these conditions.

b. LC-MS/MS Parameters: i. LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). ii. Mobile Phase A: Water with 0.1% formic acid. iii. Mobile Phase B: Acetonitrile with 0.1% formic acid. iv. Gradient: 10% B to 90% B over 10 minutes. v. Flow Rate: 0.3 mL/min. vi. Ion Source: Electrospray Ionization (ESI), negative ion mode. vii. MS Parameters:

- Capillary voltage: -3.0 kV

- Desolvation temperature: 350 °C

- Cone gas flow: 50 L/hr

- Desolvation gas flow: 600 L/hr viii. MS/MS: Perform product ion scans on the deprotonated molecular ion [M-H]⁻ using a collision energy of 10-30 eV with argon as the collision gas.

Workflow for Mass Spectrometric Analysis

Caption: Comparative workflows for EI-MS and ESI-MS/MS analysis.

Conclusion: A Predictive Framework for Structural Elucidation

-

EI-MS is predicted to induce extensive fragmentation, with the formation of a characteristic acylium ion being a dominant pathway. This technique provides a detailed structural fingerprint that is invaluable for unambiguous identification.

-

ESI-MS/MS , on the other hand, is better suited for analyzing the hydrolyzed product, phenoxypropanoic acid. This soft ionization technique allows for the controlled fragmentation of the deprotonated molecule, with decarboxylation being a key fragmentation route.

By carefully selecting the appropriate ionization technique and understanding the likely fragmentation pathways, researchers can effectively utilize mass spectrometry for the structural characterization of phenoxypropanoyl chlorides and their derivatives, thereby accelerating research and development in the pharmaceutical and agrochemical industries.

References

-

Agilent. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanoyl chloride. Retrieved from [Link]

-

Cravello, J. L., et al. (2003). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Journal of Agricultural and Food Chemistry, 51(24), 6921-6933. Retrieved from [Link]

-

eConference.io. (n.d.). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. Retrieved from [Link]

-

Hajslova, J., et al. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 438(1), 55-60. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Phenoxyacetyl chloride. Retrieved from [Link]

-